molecular formula C7H3FINO3 B12984217 2-Fluoro-5-iodo-3-nitrobenzaldehyde

2-Fluoro-5-iodo-3-nitrobenzaldehyde

Cat. No.: B12984217
M. Wt: 295.01 g/mol
InChI Key: DCNGSNBMYCQBJR-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3FINO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-3-nitrobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-fluorobenzaldehyde to introduce the nitro group, followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: 2-Fluoro-5-iodo-3-nitrobenzoic acid.

    Reduction: 2-Fluoro-5-iodo-3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-iodo-3-nitrobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties.

    Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-nitrobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodo-5-nitrobenzaldehyde: Lacks the fluorine atom, affecting its electronic properties.

    2-Fluoro-3-nitrobenzaldehyde: The nitro group is in a different position, altering its reactivity and applications.

Uniqueness

2-Fluoro-5-iodo-3-nitrobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and valuable in the development of pharmaceuticals and materials with specific properties.

Properties

Molecular Formula

C7H3FINO3

Molecular Weight

295.01 g/mol

IUPAC Name

2-fluoro-5-iodo-3-nitrobenzaldehyde

InChI

InChI=1S/C7H3FINO3/c8-7-4(3-11)1-5(9)2-6(7)10(12)13/h1-3H

InChI Key

DCNGSNBMYCQBJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])I

Origin of Product

United States

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